molecular formula C18H15ClN2O5 B4395729 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4395729
M. Wt: 374.8 g/mol
InChI Key: DYPMSMWEECKVSP-UHFFFAOYSA-N
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Description

The compound "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" is an intriguing molecule with a multifaceted structure that combines benzoxazole and benzodioxin rings. This unique chemical architecture grants the compound potential utility in various scientific fields.

Properties

IUPAC Name

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c19-11-1-3-13-15(9-11)26-18(23)21(13)6-5-17(22)20-12-2-4-14-16(10-12)25-8-7-24-14/h1-4,9-10H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPMSMWEECKVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" typically involves a multi-step process:

  • Step 1 Benzoxazole Synthesis: - The 1,3-benzoxazole moiety is prepared via cyclization of an ortho-amino phenol with a carboxylic acid derivative.

  • Step 2 Chlorination: - Introduction of the chlorine atom at the 6-position of the benzoxazole ring.

  • Step 3 Amide Coupling: - The final coupling step involves the reaction of 6-chloro-2-oxo-1,3-benzoxazole with 2,3-dihydro-1,4-benzodioxin-6-yl-propanoic acid using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production scales up the above synthetic pathway with optimization in reaction conditions and purification processes to ensure high yield and purity, utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage at the benzodioxin ring.

  • Reduction: : The reduction of the benzoxazole oxo group to an alcohol.

  • Substitution: : Chlorine atom substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), Ozone (O₃)

  • Reduction Reagents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Substitution Reagents: : Sodium methoxide (NaOMe), Amines (R-NH₂)

Major Products

  • Oxidative cleavage products: : Carboxylic acids and aldehydes.

  • Reduction products: : Hydroxy derivatives.

  • Substitution products: : Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

The compound "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" has diverse applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of complex molecules and in studies of reaction mechanisms.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Explored for potential therapeutic effects, including antimicrobial and anticancer properties.

  • Industry: : Utilized in the development of novel materials with unique properties, such as advanced polymers.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Influencing signal transduction pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

  • 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Uniqueness

This compound’s distinct structure makes it a valuable subject of study in various scientific fields. What part of its complexity fascinates you the most?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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